2-(Methylamino)-N-propylacetamide is a chemical compound with the molecular formula . It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of propylamine with acetic acid derivatives. It is often used as an intermediate in the synthesis of more complex organic molecules and has been studied for its biological activity.
The synthesis of 2-(methylamino)-N-propylacetamide can be achieved through several methods, including:
The molecular structure of 2-(methylamino)-N-propylacetamide includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 116.16 g/mol |
InChI | InChI=1S/C5H12N2O/c1-3(6)4-5(7)8/h3H,1-2,4-6H2,7H3,(H,8) |
Canonical SMILES | CC(C(=O)N(C)C)N |
2-(Methylamino)-N-propylacetamide can undergo several types of chemical reactions:
The mechanism of action for 2-(methylamino)-N-propylacetamide largely depends on its biological applications. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of a methylamino group enhances its binding affinity to certain molecular targets.
Property | Value |
---|---|
Boiling Point | Varies based on purity |
Melting Point | Varies based on purity |
Density | Approximately 0.9 g/cm³ |
2-(Methylamino)-N-propylacetamide has several scientific uses:
This compound's unique structure and reactivity make it valuable in various fields, particularly in research focused on drug development and organic synthesis.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0